molecular formula C29H39Cl2FN4O4S B12094702 Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate

Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate

Cat. No.: B12094702
M. Wt: 629.6 g/mol
InChI Key: XPGDODOEEWLHOI-UHFFFAOYSA-N
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Description

The compound Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate is a multifunctional molecule integrating distinct pharmacophoric groups. Its structure comprises:

  • A 4-fluorophenylalanine ethyl ester backbone, analogous to derivatives like Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate (CAS 1251196-34-5), which serves as a precursor in peptide synthesis .
  • A bis(2-chloroethyl)amino substituent on the phenyl ring, a hallmark of nitrogen mustard alkylating agents, known for their cytotoxic DNA crosslinking activity .

This hybrid architecture suggests applications in medicinal chemistry, particularly in oncology, where the combination of alkylating motifs and fluorinated aromatic systems could synergize therapeutic effects.

Properties

Molecular Formula

C29H39Cl2FN4O4S

Molecular Weight

629.6 g/mol

IUPAC Name

ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C29H39Cl2FN4O4S/c1-3-40-29(39)25(11-16-41-2)34-28(38)26(35-27(37)24(33)18-20-7-9-22(32)10-8-20)19-21-5-4-6-23(17-21)36(14-12-30)15-13-31/h4-10,17,24-26H,3,11-16,18-19,33H2,1-2H3,(H,34,38)(H,35,37)

InChI Key

XPGDODOEEWLHOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCSC)NC(=O)C(CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)C(CC2=CC=C(C=C2)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then coupled through various reactions. Key steps include:

    Amino Acid Derivatization: The initial step involves the derivatization of amino acids to introduce the fluorophenyl and chloroethyl groups.

    Peptide Bond Formation: Subsequent steps involve peptide bond formation between the derivatized amino acids using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves esterification to introduce the ethyl group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas (H2)

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted amines or thiols

Scientific Research Applications

Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins or DNA, leading to cross-linking and disruption of biological functions. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, contributing to its biological activity.

Comparison with Similar Compounds

Molecular Networking and Fragmentation Patterns

Advanced dereplication strategies, such as molecular networking (), compare mass spectrometry (MS/MS) fragmentation patterns to cluster structurally related compounds. The target compound’s bis(2-chloroethyl)amino group would generate characteristic chloroethyl fragments (e.g., m/z 63, 97), distinguishing it from simpler esters like Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate, which lacks this motif . Cosine scores (1 = identical fragmentation) between the target and its analogs are expected to be <0.5 due to its unique substituents.

Solubility and Formulation Challenges

The target’s hydrophobic aromatic and chloroethyl groups likely result in low aqueous solubility, as seen in methyl 3-methyl-2-[[...]butanoate (), which exhibits higher solubility in DMSO or ethanol than water . This necessitates prodrug strategies or nanoformulation for biomedical use.

Biological Activity

Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate is a complex compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H25ClFN3O3C_{22}H_{25}ClFN_3O_3. It has a molecular weight of approximately 433.90 g/mol and possesses several notable chemical properties:

PropertyValue
Molecular Weight433.90 g/mol
Density1.271 g/cm³
Boiling Point641.7 °C at 760 mmHg
LogP4.36
PSA97.21 Ų

The compound exhibits its biological activity primarily through the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. The fluorine substitution in the structure enhances its selectivity and potency against specific HDAC isoforms, particularly HDAC1, HDAC2, and HDAC3 .

Antitumor Activity

This compound has demonstrated significant antitumor activity in various studies:

  • In Vitro Studies : The compound showed an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating potent antiproliferative effects compared to other HDAC inhibitors like SAHA (IC50 = 17.25 μM) .
  • In Vivo Studies : In xenograft models, it exhibited a tumor growth inhibition (TGI) rate of approximately 48.89%, which was comparable to SAHA's TGI of 48.13% .

Case Studies

  • Study on HepG2 Cells : A study evaluated the effects of this compound on HepG2 cells. Results indicated that the compound induced apoptosis and G2/M phase cell cycle arrest, contributing to its antitumor efficacy .
  • Combination Therapy : In combination with other chemotherapeutic agents such as taxol and camptothecin, this compound enhanced anticancer activity, suggesting its potential role in combination therapy for more effective cancer treatment .

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